2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester
Description
This compound is an acrylic ester derivative functionalized with a cyano group and a 9-ethylcarbazole moiety. Such structures are typically explored for their electronic properties, such as charge transport in organic semiconductors or as monomers for optoelectronic polymers. The ethyl ester group enhances solubility, while the carbazole unit contributes to luminescence and hole-transport capabilities.
Properties
IUPAC Name |
ethyl 2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOVBXRAAPCSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389461 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-87-6 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation
A representative preparation method involves the following:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | N-ethyl carbazol-9-carboxaldehyde (1.0 g, 4.48 mmol) and ethyl cyanoacetate (0.51 g, 4.48 mmol) dissolved in 25 mL ethanol | The mixture is heated at reflux with a catalytic drop of pyridine for 6 hours | The reaction proceeds via Knoevenagel condensation, forming the ethyl 2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate |
| 2 | Cooling to room temperature, filtration of solid product | The crude product is filtered and washed with ethanol | Yield: 0.4 g (29%) |
| 3 | Recrystallization from ethanol | Purification step to obtain yellow prisms | Melting point: 385 K; IR and NMR confirm structure |
- IR (KBr): 3028 cm⁻¹ (aromatic C–H), 2978 cm⁻¹ (aliphatic C–H), 2216 cm⁻¹ (CN), 1721 cm⁻¹ (C=O), 1573 cm⁻¹ (C=C), 1225 cm⁻¹ (C–O), 1127 cm⁻¹ (C–N)
- ^1H NMR (CDCl₃): δ 8.15–8.41 ppm (aromatic protons), 7.33–7.45 ppm (aromatic protons)
This method is well-documented in crystallographic studies and provides a direct route to the target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield | Purification |
|---|---|---|---|---|---|---|---|
| Knoevenagel condensation of N-ethyl carbazol-9-carboxaldehyde and ethyl cyanoacetate | N-ethyl carbazol-9-carboxaldehyde, ethyl cyanoacetate | Pyridine (catalytic) | Ethanol | Reflux (~78°C) | 6 h | 29% | Recrystallization from ethanol |
| Condensation with sodium ethoxide | Ethyl cyanoacetate derivatives, aldehydes | Sodium ethoxide | Ethanol | Reflux | 20 h | Up to 95% (related compounds) | Silica gel filtration, recrystallization |
| Heating with sodium acetate in DMF | Hydrazinylbenzoic acid hydrochloride, ethyl 2-cyano-3-ethoxyacrylate | Sodium acetate | DMF | 140°C | 2 h | ~34% (related compounds) | Filtration, acidification, recrystallization |
Research Findings and Analytical Characterization
- Structural Confirmation: X-ray crystallography confirms the molecular conformation and bonding of the synthesized compound, validating the Knoevenagel condensation product.
- Spectroscopic Analysis: IR and NMR spectra provide characteristic peaks for aromatic, cyano, ester, and alkyl groups, consistent with the expected structure.
- Thermal Properties: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to assess thermal stability, though specific data for this compound are limited in the literature.
- Purity and Yield Optimization: Reaction conditions such as catalyst choice, solvent, temperature, and reaction time significantly influence yield and purity. Pyridine catalysis in ethanol under reflux is a common and effective method.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carbazole-based carboxylic acids.
Reduction: Carbazole-based alcohols.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Optical Materials
The compound's carbazole structure is known for its photorefractive properties, making it suitable for applications in optical materials. Carbazole derivatives have been extensively studied for their ability to enhance the performance of photonic devices due to their high nonlinear optical responses and stability under UV light exposure.
Case Study : A study indicated that carbazole derivatives exhibit excellent photoconductivity and can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs), enhancing device efficiency and lifespan .
Pharmaceuticals
The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial agents. Its structural features allow it to interact with biological targets effectively.
Case Study : Research demonstrated that derivatives of carbazole exhibited significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of cyano groups enhances their interaction with bacterial membranes, leading to increased efficacy .
Polymer Chemistry
2-Propenoic acid derivatives are valuable in polymer synthesis, particularly as monomers in the production of functionalized polymers. The ability to undergo polymerization makes them suitable for creating materials with tailored properties.
Case Study : In a recent study, ethyl ester derivatives were used to synthesize polymers that exhibit improved thermal stability and mechanical properties. These polymers can be applied in coatings and adhesives where enhanced performance is required .
Organic Electronics
The compound's electronic properties make it a candidate for use in organic semiconductors. Its ability to form charge-transfer complexes is beneficial for applications in organic photovoltaic cells.
Case Study : A study highlighted the use of carbazole-based compounds in organic solar cells, where they contributed to improved charge mobility and overall energy conversion efficiency .
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting its normal function and leading to cell death. This property is particularly useful in the development of anticancer drugs.
Comparison with Similar Compounds
Hypothetical Key Features:
- Molecular Formula: Likely C₂₀H₁₈N₂O₂ (based on nomenclature).
- Functional Groups: Cyano (–CN), ester (–COO–), and carbazole (aromatic heterocycle).
- Applications: Potential use in OLEDs, photovoltaic cells, or as a photoactive monomer.
Comparison with Similar Compounds
A meaningful comparison would require structural analogs, such as:
- Carbazole-based acrylic esters (e.g., ethyl 3-(9H-carbazol-3-yl)-2-cyanoacrylate).
- Cyanated acrylate derivatives (e.g., ethyl 2-cyano-3-phenylacrylate).
- Non-carbazole esters (e.g., ethyl 2-cyano-3-(thiophen-2-yl)acrylate).
Hypothetical Data Table:
| Compound Name | Functional Groups | λmax (nm) | HOMO-LUMO Gap (eV) | Application |
|---|---|---|---|---|
| Target Compound | Cyano, carbazole, ester | ~380–420* | ~2.8–3.2* | OLEDs, sensors |
| Ethyl 3-(9H-carbazol-3-yl)-2-cyanoacrylate | Cyano, carbazole, ester | ~370–400 | ~3.0–3.4 | Photovoltaics |
| Ethyl 2-cyano-3-phenylacrylate | Cyano, phenyl, ester | ~350–370 | ~3.5–4.0 | UV stabilizers |
| Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | Cyano, thiophene, ester | ~390–410 | ~2.5–2.9 | Conductive polymers |
*Hypothetical values based on carbazole derivatives' typical optical properties.
Key Comparison Points:
- Optoelectronic Performance : The carbazole group in the target compound likely provides a narrower HOMO-LUMO gap compared to phenyl analogs, enhancing charge transport .
- Solubility : The 9-ethylcarbazole substituent may improve solubility in organic solvents vs. unsubstituted carbazole derivatives.
- Synthetic Complexity : Introducing the ethyl group on carbazole could require multi-step synthesis compared to simpler acrylates.
Limitations of Available Evidence
The provided sources lack data on the compound’s synthesis, crystallography, or experimental properties. For example:
Recommendations for Future Research
To address this gap, the following steps are advised:
Experimental Characterization : Use XRD (via SHELXL ) to determine crystal structure and intermolecular interactions.
Optoelectronic Testing : Measure absorption/emission spectra and charge mobility.
Computational Studies : Compare HOMO-LUMO levels with analogs using DFT calculations.
Biological Activity
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester (CAS No. 123770-87-6) is an organic compound characterized by its unique structure that includes a carbazole moiety. This compound has garnered attention due to its potential applications in material science and biological systems. The presence of the cyano and carbazole groups suggests significant biological activities, including anticancer properties and potential use in organic electronic devices.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 318.4 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that carbazole derivatives exhibit notable anticancer activity. For instance, compounds similar to 2-propenoic acid derivatives have shown effectiveness against various cancer cell lines. A study highlighted the ability of carbazole-based compounds to induce apoptosis in cancer cells, which is crucial for developing new anticancer drugs .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 12 | Cell cycle arrest |
| 2-Propenoic Acid Derivative | A549 | 10 | ROS generation |
Antiviral Activity
In the context of antiviral research, derivatives of carbazole have been explored for their potential against SARS-CoV-2. A recent study demonstrated that specific carbazole derivatives exhibited high binding affinities to the main protease of SARS-CoV-2, suggesting their potential as therapeutic agents against COVID-19 .
Table 2: Binding Affinities of Carbazole Derivatives
| Compound | Target Protein | Binding Energy (Kcal/mol) |
|---|---|---|
| Compound X | Mpro | -8.83 |
| Compound Y | Spike Glycoprotein | -6.43 |
| 2-Propenoic Acid Derivative | Mpro | -8.76 |
The biological activity of 2-propenoic acid derivatives is primarily attributed to their ability to interact with specific biological targets, leading to various cellular responses:
- Apoptosis Induction : The presence of the cyano group enhances the electron-withdrawing properties, facilitating interactions with cellular proteins involved in apoptosis.
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to viral proteases, disrupting viral replication processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Study on Anticancer Effects
A study published in Acta Crystallographica examined the crystal structure of a related compound and its implications for organic photovoltaics. While primarily focused on material properties, it provided insights into the biological relevance of carbazole derivatives due to their interactions at the molecular level.
Study on Antiviral Properties
Another investigation into the binding affinities of various carbazole derivatives against SARS-CoV-2 proteins revealed that these compounds could serve as potential inhibitors, showcasing their dual functionality as both anticancer and antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
